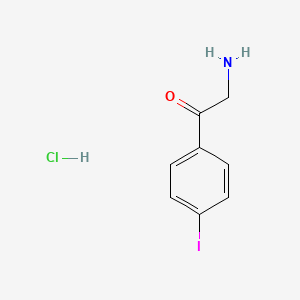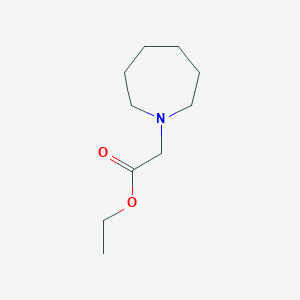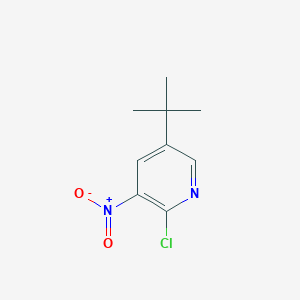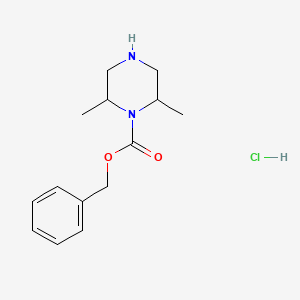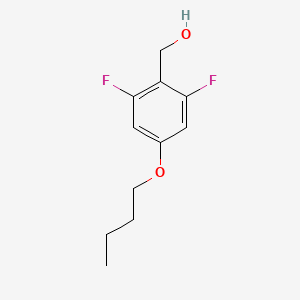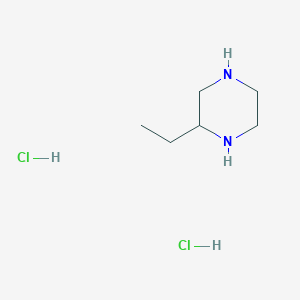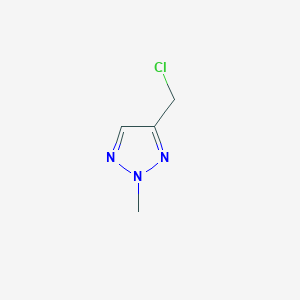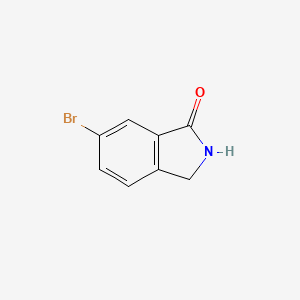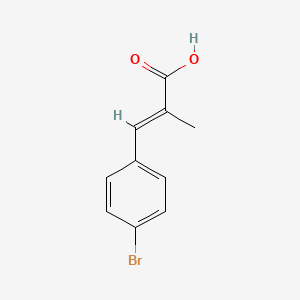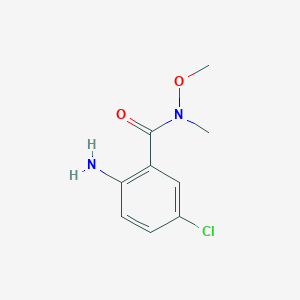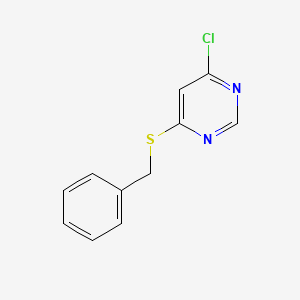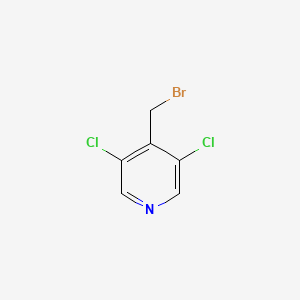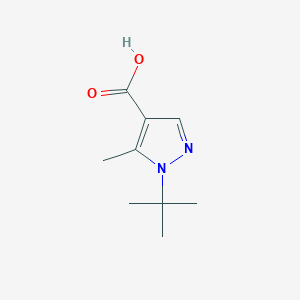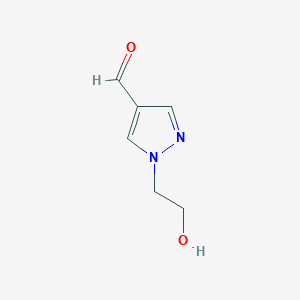
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .科学的研究の応用
Pharmaceutical Compound Synthesis
This compound is utilized in the synthesis of various pharmaceuticals. Its structure, featuring a pyrazole ring and a hydroxyethyl side chain, makes it a valuable intermediate in creating molecules with potential biological activity. It can be used to develop new drugs with anti-inflammatory, analgesic, or antipyretic effects due to the pyrazole core’s pharmacological significance .
Material Science: Hydrogel Development
In material science, particularly in the development of hydrogels, this compound’s reactive aldehyde group can be employed to cross-link polymers. Hydrogels have applications ranging from soft tissue engineering to drug delivery systems. The hydroxyethyl group enhances the hydrogel’s hydrophilicity, which is crucial for biomedical applications .
Environmental Science: Contaminant Adsorption
“1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde” may be involved in synthesizing materials for environmental cleanup, such as adsorbents for water treatment. Its structure could be tailored to capture specific contaminants, like heavy metals or organic pollutants, from water sources .
Analytical Methods: Chromatography
In analytical chemistry, this compound could serve as a standard or a derivatization agent in chromatographic methods. Its unique structure allows for easy detection and quantification when analyzing complex mixtures, aiding in the identification of substances within a sample .
Industrial Processes: Polymer Manufacturing
The compound’s functional groups are reactive in polymerization processes. It can be used to create polymers with specific properties for industrial applications, such as coatings, adhesives, and specialty plastics. Its incorporation into polymers can impart desired characteristics like increased flexibility or improved thermal stability .
Biomedical Research: Tissue Engineering
In tissue engineering, the compound’s ability to modify surfaces can promote cell adhesion and growth. It can be grafted onto scaffold materials to enhance biocompatibility and support the growth of specific cell types, which is essential for creating tissue constructs .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-(2-hydroxyethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-2-1-8-4-6(5-10)3-7-8/h3-5,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYTYIOYCWGXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640878 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
1082065-98-2 | |
| Record name | 1-(2-Hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

